molecular formula C11H14N2 B1294736 (1H-Indol-3-yl)-1-propanamine CAS No. 6245-89-2

(1H-Indol-3-yl)-1-propanamine

Cat. No.: B1294736
CAS No.: 6245-89-2
M. Wt: 174.24 g/mol
InChI Key: OOIAXMPVZJKJHK-UHFFFAOYSA-N
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Description

(1H-Indol-3-yl)-1-propanamine, also known as tryptamine, is an indole derivative that plays a significant role in various biological processes. It is a naturally occurring monoamine alkaloid found in plants, fungi, and animals. Tryptamine is a structural analog of the amino acid tryptophan and serves as a precursor to several important biomolecules, including serotonin and melatonin.

Synthetic Routes and Reaction Conditions:

    Fischer Indole Synthesis: One of the most common methods for synthesizing tryptamine involves the Fischer indole synthesis. This method typically starts with phenylhydrazine and an aldehyde or ketone, followed by acid-catalyzed cyclization to form the indole ring.

    Leimgruber-Batcho Synthesis: Another method involves the Leimgruber-Batcho synthesis, which starts with o-nitrotoluene and involves several steps, including reduction and cyclization, to form the indole ring.

Industrial Production Methods:

  • Industrial production of tryptamine often involves the use of biotechnological methods, such as microbial fermentation, where specific strains of bacteria or fungi are used to convert tryptophan into tryptamine.

Types of Reactions:

    Oxidation: Tryptamine can undergo oxidation reactions to form various products, including indole-3-acetaldehyde and indole-3-acetic acid.

    Reduction: Reduction of tryptamine can lead to the formation of dihydrotryptamine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted tryptamines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like halogens or nitro compounds.

Major Products:

    Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.

    Reduction: Dihydrotryptamine.

    Substitution: Various substituted tryptamines, depending on the electrophile used.

Chemistry:

  • Tryptamine is used as a building block in the synthesis of more complex indole derivatives and pharmaceuticals.

Biology:

  • It serves as a precursor to neurotransmitters such as serotonin, which is crucial for mood regulation and other physiological functions.

Medicine:

  • Tryptamine derivatives are studied for their potential therapeutic effects, including antidepressant and anxiolytic properties.

Industry:

  • It is used in the production of dyes, pigments, and other industrial chemicals.

Scientific Research Applications

Indole Synthesis and Classification

The synthesis of indole and its derivatives, including compounds like (1H-Indol-3-yl)-1-propanamine, has been a significant area of interest due to their diverse biological activities. A comprehensive review by Taber and Tirunahari (2011) presents a classification framework for all indole syntheses, highlighting the historical and contemporary methods for preparing indoles. This framework facilitates the understanding of various synthetic approaches, including those that might be relevant for synthesizing this compound, and underscores the importance of indoles in medicinal chemistry (Taber & Tirunahari, 2011).

Pharmacokinetics and Hepatic Protection Roles

Indoles, including this compound, play crucial roles in hepatic protection. Wang et al. (2016) explored the pharmacokinetics of indole-3-carbinol (I3C) and its derivatives, demonstrating their protective effects against chronic liver injuries. This study suggests that indole derivatives modulate enzymes relevant to hepatitis viral replication, lipogenesis, and the metabolism of hepatotoxic substances, offering insights into the potential hepatic protection roles of this compound derivatives (Wang et al., 2016).

Mechanism of Action

Target of Action

The compound (1H-Indol-3-yl)-1-propanamine, also known as 3-(1H-indol-3-yl)propan-1-amine, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets to induce a range of biological effects.

Biochemical Pathways

For example, indole glucosinolates, which are indole derivatives, are known to affect plant defense pathways . Similarly, this compound may also affect various biochemical pathways, leading to downstream effects.

Result of Action

Given that indole derivatives are known to possess various biological activities , it can be inferred that this compound may also induce a range of molecular and cellular effects.

Comparison with Similar Compounds

    Serotonin (5-hydroxytryptamine): A neurotransmitter derived from tryptamine, involved in mood regulation.

    Melatonin (N-acetyl-5-methoxytryptamine): A hormone derived from serotonin, regulating sleep-wake cycles.

    Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine): A naturally occurring psychedelic compound found in certain mushrooms.

Uniqueness:

  • Tryptamine is unique in its role as a precursor to several important biomolecules, making it a key compound in both biological and synthetic chemistry contexts.

Properties

IUPAC Name

3-(1H-indol-3-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIAXMPVZJKJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211492
Record name 1H-Indole-3-propylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6245-89-2
Record name 1H-Indole-3-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6245-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-propylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indole-3-propylamine
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Synthesis routes and methods

Procedure details

To the solution of 3-(1H-indol-3-yl)propylamide (1.85 g, 9.83 mmol) in tetrahydrofuran (50 mL) is added lithium aluminum hydride (1.49 g, 39.31 mmol) at 0° C. The resulting mixture is warmed to room temperature and then refluxed for 2.5 hours. The mixture is then cooled to room temperature and quenched by slow addition of water (2 mL) followed by aqueous 15% sodium hydroxide (2 mL) and water (2 mL). The mixture is allowed to stir overnight and filtered through celite. The filtrate obtained is evaporated and the residue is subjected to flash column chromatography (50% dichloromethane: 40% methanol: 10% aqueous ammonia (40%)) to afford 3-(1H-Indol-3-yl)propylamine (1.61 g, 94%).
Name
3-(1H-indol-3-yl)propylamide
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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